molecular formula C24H25ClN2O4S B3542683 N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3542683
M. Wt: 473.0 g/mol
InChI Key: USBDYCPDDVFALD-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines under controlled conditions.

    Introduction of Functional Groups: The chloro, methoxy, dimethyl, and sulfonyl groups can be introduced through various substitution reactions using specific reagents.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N2-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:

    Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the product.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide include other glycinamide derivatives with different substituents. Examples include:

  • N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]acetamide
  • N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]propionamide

Uniqueness

The uniqueness of N2-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-16-8-11-20(12-9-16)32(29,30)27(19-10-13-23(31-4)21(25)14-19)15-24(28)26-22-7-5-6-17(2)18(22)3/h5-14H,15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBDYCPDDVFALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2C)C)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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